molecular formula C13H14BrN3 B1305074 1,3-Diphenylguanidine hydrobromide CAS No. 93982-96-8

1,3-Diphenylguanidine hydrobromide

Cat. No.: B1305074
CAS No.: 93982-96-8
M. Wt: 292.17 g/mol
InChI Key: DSESGJJGBBAHNW-UHFFFAOYSA-N
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Description

1,3-Diphenylguanidine hydrobromide is a chemical compound with the molecular formula C₁₃H₁₄BrN₃. It is a derivative of diphenylguanidine, where the guanidine moiety is substituted with two phenyl groups and combined with hydrobromic acid. This compound is known for its use as a complexing agent in the detection of metals and organic bases, as well as an accelerator in the vulcanization of rubber .

Biochemical Analysis

Biochemical Properties

1,3-Diphenylguanidine hydrobromide plays a significant role in biochemical reactions, particularly in the detection of metals and organic bases. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a complexing agent, forming stable complexes with metal ions, which can be detected through various analytical techniques . The nature of these interactions involves the formation of coordinate bonds between the nitrogen atoms of this compound and the metal ions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in stress response and detoxification pathways . Additionally, it can disrupt cellular metabolism by interfering with the normal functioning of metabolic enzymes.

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to metal ions through its nitrogen atoms, forming stable complexes that can inhibit or activate specific enzymes . This binding can lead to changes in enzyme activity, affecting various biochemical pathways. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of this compound can cause significant toxicity, including damage to the liver and kidneys, as well as disruptions in normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound is metabolized primarily in the liver, where it undergoes biotransformation to form various metabolites. These metabolites are then excreted through the urine and feces . The metabolic pathways of this compound can also affect metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to proteins in the blood, facilitating its transport to different tissues . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function . The compound can be directed to particular organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of this compound is crucial for its activity and overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenylguanidine hydrobromide can be synthesized through the reaction of diphenylamine with cyanamide, followed by the addition of hydrobromic acid. The reaction typically involves the following steps:

    Formation of Diphenylguanidine: Diphenylamine reacts with cyanamide in the presence of a base to form diphenylguanidine.

    Hydrobromide Formation: The diphenylguanidine is then treated with hydrobromic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve:

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylguanidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in substitution reactions where the hydrobromide group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Diphenylguanidine hydrobromide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenylguanidine hydrobromide is unique due to its combination of diphenylguanidine with hydrobromic acid, which enhances its solubility and reactivity. This makes it particularly effective as a complexing agent and accelerator in industrial applications .

Properties

IUPAC Name

1,2-diphenylguanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.BrH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSESGJJGBBAHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00916733
Record name N,N'-Diphenylguanidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93982-96-8
Record name N,N′-Diphenylguanidine hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93982-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Diphenylguanidine monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Diphenylguanidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diphenylguanidine monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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